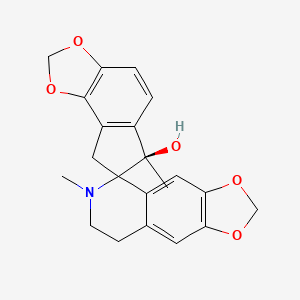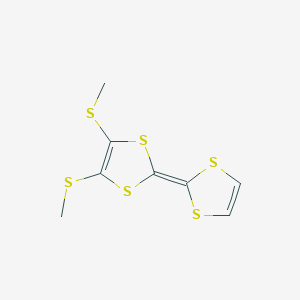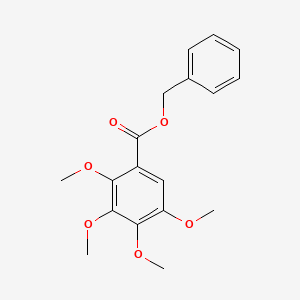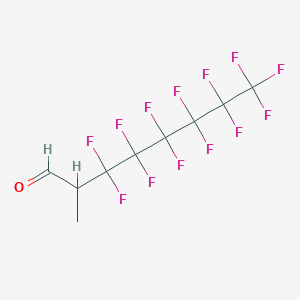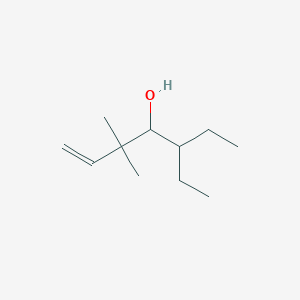
5-Ethyl-3,3-dimethylhept-1-en-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3,3-dimethylhept-1-en-4-ol typically involves the use of organometallic reagents. One common method involves the reaction of 2-ethylbutanal with a suitable organometallic reagent, such as a Grignard reagent or an organolithium compound. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the organometallic reagent. The resulting intermediate is then subjected to a series of purification steps to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent flow rates. The use of continuous flow reactors can also minimize the formation of side products and improve the overall safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-3,3-dimethylhept-1-en-4-ol can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: The major products are aldehydes or ketones, depending on the specific reaction conditions.
Reduction: The major product is the corresponding saturated alcohol.
Substitution: The major products are halogenated derivatives or other substituted compounds.
Aplicaciones Científicas De Investigación
5-Ethyl-3,3-dimethylhept-1-en-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving allylic alcohols.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-3,3-dimethylhept-1-en-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the double bond play crucial roles in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Dimethyl-1-butanol
- 3,3-Dimethyl-1-pentanol
- 3,3-Dimethyl-1-hexanol
Uniqueness
5-Ethyl-3,3-dimethylhept-1-en-4-ol is unique due to the presence of both an ethyl group and a double bond in its structure. This combination of features imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in synthetic and industrial processes .
Propiedades
Número CAS |
114067-37-7 |
|---|---|
Fórmula molecular |
C11H22O |
Peso molecular |
170.29 g/mol |
Nombre IUPAC |
5-ethyl-3,3-dimethylhept-1-en-4-ol |
InChI |
InChI=1S/C11H22O/c1-6-9(7-2)10(12)11(4,5)8-3/h8-10,12H,3,6-7H2,1-2,4-5H3 |
Clave InChI |
BGBKLACYGBTGEZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C(C(C)(C)C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis(4-pentylbicyclo[2.2.2]octan-1-yl) 9b,12c-dihydroperylene-3,9-dicarboxylate](/img/structure/B14296534.png)
![2-Bromo-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B14296536.png)


![1-Phenyl-2-[(2-phenyl-2-sulfanylethenyl)sulfanyl]ethane-1-thione](/img/structure/B14296563.png)
![Benzene, [4-(trifluoromethyl)-4-pentenyl]-](/img/structure/B14296571.png)
silane](/img/structure/B14296575.png)

